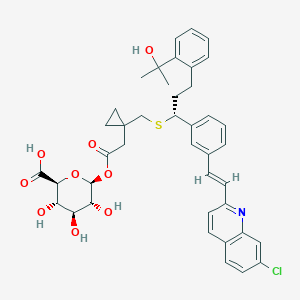

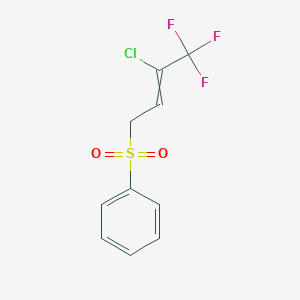

![molecular formula C17H15Cl2N3O3 B065562 4-(3,5-dichlorophénoxy)-1,3-diméthyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate d'éthyle CAS No. 174842-36-5](/img/structure/B65562.png)

4-(3,5-dichlorophénoxy)-1,3-diméthyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate d'éthyle

Vue d'ensemble

Description

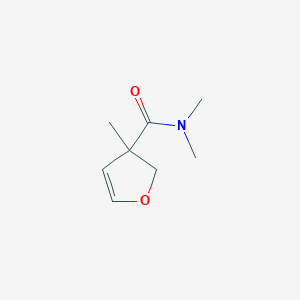

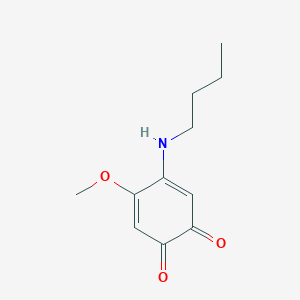

Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H15Cl2N3O3 and its molecular weight is 380.2 g/mol. The purity is usually 95%.

The exact mass of the compound ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse assistée par micro-ondes

Ce composé est un dérivé de la pyrazolo[3,4-b]pyridine, qui a fait l'objet de nombreuses revues analysant diverses stratégies de construction du système hétérocyclique et de nouvelles approches des méthodes de synthèse . La synthèse des pyrazolo[3,4-b]pyridines utilisant l'irradiation micro-ondes n'est présentée que par quelques publications .

Activité pharmacologique

Les pyrazolopyridines, y compris ce composé, présentent un large éventail d'activités pharmacologiques . Ils ont fait l'objet de nombreuses revues analysant diverses stratégies de construction du système hétérocyclique et de nouvelles approches des méthodes de synthèse .

Propriétés pesticides

Les pyrazolopyridines possèdent également des propriétés pesticides . Cela les rend précieux dans le domaine de l'agriculture, où ils peuvent être utilisés pour protéger les cultures des ravageurs.

Conception de médicaments et chimie médicinale

Les dérivés de pyridine fusionnés, tels que ce composé, présentent un intérêt croissant dans la conception de médicaments et la chimie médicinale . La similitude structurale de nombreux médicaments (en particulier les antiviraux et les anticancéreux) avec les bases de l'ADN telles que l'adénine et la guanine est un facteur clé pour expliquer leur efficacité .

Activités antituberculeuse, antibactérienne, antifongique, anti-inflammatoire et antimalarienne

Outre les activités antivirales et anticancéreuses, on le retrouve également dans les structures de substances ayant des activités antituberculeuses, antibactériennes, antifongiques, anti-inflammatoires et antimalariennes .

Propriétés de solubilité, de polarité, de lipophilie et de capacité de liaison hydrogène

Un autre avantage de ce groupe de composés est leur contribution positive aux propriétés de solubilité, de polarité, de lipophilie et de capacité de liaison hydrogène des composés dans lesquels ils sont incorporés .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s action can be influenced by biological factors such as the physiological state of the target cells and the presence of other biomolecules .

Propriétés

IUPAC Name |

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c1-4-24-17(23)13-8-20-16-14(9(2)21-22(16)3)15(13)25-12-6-10(18)5-11(19)7-12/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDOPEKUDWZNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC(=CC(=C3)Cl)Cl)C(=NN2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381046 | |

| Record name | ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

174842-36-5 | |

| Record name | Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174842-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.